molecular formula C6H6O2S B1282094 4-Methylthiophene-3-carboxylic acid CAS No. 78071-30-4

4-Methylthiophene-3-carboxylic acid

Cat. No. B1282094
CAS RN: 78071-30-4
M. Wt: 142.18 g/mol
InChI Key: LRFIHWGUGBXFEC-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

To a stirred solution of 3-bromo-4-methylthiophene (2.7 g, 15.6 mmol) in THF (35 mL) was added n-BuLi (1.6 M in hexane, 14.6 mL, 23.3 mmol) at −78° C. dropwise over a period of 15 min and the mixture was stirred at −78° C. for 30 min. The CO2 (gaseous) was passed through the reaction mixture for 10 min and the mixture was stirred at the same temperature for 20 min. Thereafter, the reaction mixture was warmed to 0° C., quenched with aqueous 1 M NaOH (60 mL) and washed with EtOAc (2×50 mL). The aqueous layer was acidified to pH ˜5 and extracted with DCM (2×50 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, 8% MeOH/DCM as eluent) to provide compound A56-1 (1.5 g, 70%) as a white solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]([CH3:7])=[CH:5][S:4][CH:3]=1.[Li]CCCC.[C:13](=[O:15])=[O:14]>C1COCC1>[CH3:7][C:6]1[C:2]([C:13]([OH:15])=[O:14])=[CH:3][S:4][CH:5]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC1=CSC=C1C
Name
Quantity
14.6 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with aqueous 1 M NaOH (60 mL)
WASH
Type
WASH
Details
washed with EtOAc (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, 8% MeOH/DCM as eluent)
CUSTOM
Type
CUSTOM
Details
to provide compound A56-1 (1.5 g, 70%) as a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1C(=CSC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.